molecular formula C9H6BrNO B1270786 5-(3-Bromophenyl)isoxazole CAS No. 7064-33-7

5-(3-Bromophenyl)isoxazole

Cat. No. B1270786
CAS RN: 7064-33-7
M. Wt: 224.05 g/mol
InChI Key: RVTONCSWDXJDIN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol . The IUPAC name for this compound is 5-(3-bromophenyl)-1,2-oxazole .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)isoxazole consists of a five-membered isoxazole ring attached to a bromophenyl group . The InChI code for this compound is 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H .


Chemical Reactions Analysis

Isoxazole derivatives have been found to react in various ways. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

5-(3-Bromophenyl)isoxazole has a molecular weight of 224.05 g/mol . It has a computed XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 222.96328 g/mol . It has a topological polar surface area of 26 Ų and a heavy atom count of 12 .

Scientific Research Applications

Anticancer Applications

Isoxazoles, including 5-(3-Bromophenyl)isoxazole, have shown therapeutic potential as anticancer agents . They have been used in the development of drugs that target cancer cells .

Antibacterial Applications

Isoxazoles have demonstrated antibacterial properties, making them useful in the fight against bacterial infections . This makes 5-(3-Bromophenyl)isoxazole a potential candidate for the development of new antibacterial drugs .

Antifungal Applications

In addition to their antibacterial properties, isoxazoles also exhibit antifungal activities . This suggests that 5-(3-Bromophenyl)isoxazole could be used in the development of antifungal medications .

Antituberculosis Applications

Isoxazoles have been found to have antituberculosis properties . This means that 5-(3-Bromophenyl)isoxazole could potentially be used in the treatment of tuberculosis .

Antiulcerogenic Applications

Isoxazoles, including 5-(3-Bromophenyl)isoxazole, have shown potential as antiulcerogenic agents . This suggests that they could be used in the development of treatments for ulcers .

Antioxidant Applications

Isoxazoles have demonstrated antioxidant properties . This means that 5-(3-Bromophenyl)isoxazole could potentially be used in the development of antioxidant drugs .

Antihypertensive Applications

Fused isoxazoles have shown antihypertensive activities . This suggests that 5-(3-Bromophenyl)isoxazole could be used in the development of antihypertensive medications .

Anti-inflammatory and Analgesic Applications

Fused isoxazoles have displayed anti-inflammatory and analgesic activities . This indicates that 5-(3-Bromophenyl)isoxazole could be used in the development of anti-inflammatory and analgesic drugs .

Safety And Hazards

5-(3-Bromophenyl)isoxazole is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTONCSWDXJDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370828
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)isoxazole

CAS RN

7064-33-7
Record name 5-(3-Bromophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7064-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Zhu, J Zhang, Y Yang, L Wang, J Zhou, H Zhang - Molecular Diversity, 2022 - Springer
Monoclonal antibodies targeting the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint have achieved enormous success in cancer …
Number of citations: 7 link.springer.com
B Raghava, G Parameshwarappa… - European Journal of …, 2014 - Wiley Online Library
Efficient routes for the regioselective synthesis of 3,5‐bis(het)arylisoxazoles with complementary regioselectivity have been developed. The methods involve the cyclocondensation of …
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
M Bahta, TR Burke Jr - ChemMedChem, 2011 - Wiley Online Library
The pathogenicity of Yersinia pestis relies on several effector proteins including YopH, a protein tyrosine phosphatase (PTP). We previously screened a library of analogues based on …
DII Vyas, SD Tala, MF Dhaduk, JD Akbari… - J. Indian Chem …, 2007 - researchgate.net
Cyclocondensation of hydrazine hydrate with (2E)-1-(3, 5-dibromo-4-methoxyphenyl)-3-aryl-prop-2-en-1-ones (1a-j) in glacial acetic acid afford coresponding 1-acetyl-3-(3, 5-dibromo-4…
Number of citations: 0 www.researchgate.net

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